N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide
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Overview
Description
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Amidation: The final step involves the formation of the benzamide structure by reacting the brominated and iodinated benzene derivative with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzamides.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound may also interact with enzymes or receptors, modulating their activity through binding and inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-fluorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-bromophenyl)methyl]-3-chloro-N-methylbenzamide
Uniqueness
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. These halogen atoms can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-18(10-12-5-2-3-8-14(12)16)15(19)11-6-4-7-13(17)9-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUYLVVZYFDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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